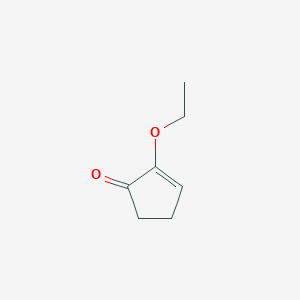
2-Ethoxycyclopent-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxycyclopent-2-en-1-one is an organic compound with the molecular formula C7H10O2 It is a derivative of cyclopentenone, featuring an ethoxy group attached to the second carbon of the cyclopentenone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Ethoxycyclopent-2-en-1-one can be synthesized through several methods. One common approach involves the reaction of cyclopentenone with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. This reaction typically proceeds under reflux conditions, resulting in the formation of the ethoxy-substituted product.
Another method involves the use of thionyl chloride (SOCl2) and ethanol (EtOH) in a one-pot synthesis. This method is efficient and provides reasonable yields of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and purity requirements. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing efficiency and minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethoxycyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2-Ethoxycyclopent-2-en-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, such as antiviral or anticancer agents, is ongoing.
Industry: It is used in the production of fine chemicals and as an intermediate in various chemical processes.
Mecanismo De Acción
The mechanism by which 2-Ethoxycyclopent-2-en-1-one exerts its effects involves interactions with specific molecular targets. For example, in biological systems, it may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentenone: The parent compound, lacking the ethoxy group.
2-Methoxycyclopent-2-en-1-one: Similar structure with a methoxy group instead of an ethoxy group.
2-Propoxycyclopent-2-en-1-one: Similar structure with a propoxy group.
Uniqueness
2-Ethoxycyclopent-2-en-1-one is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for certain applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
114238-39-0 |
|---|---|
Fórmula molecular |
C7H10O2 |
Peso molecular |
126.15 g/mol |
Nombre IUPAC |
2-ethoxycyclopent-2-en-1-one |
InChI |
InChI=1S/C7H10O2/c1-2-9-7-5-3-4-6(7)8/h5H,2-4H2,1H3 |
Clave InChI |
ZVTYGVGQWZNMGJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CCCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2-Chloro-2-methoxypropyl)sulfanyl]-4-methylbenzene](/img/structure/B14300437.png)
![Ethenamine, 2-[1-(4-bromophenyl)-1H-tetrazol-5-yl]-N,N-dimethyl-](/img/structure/B14300443.png)
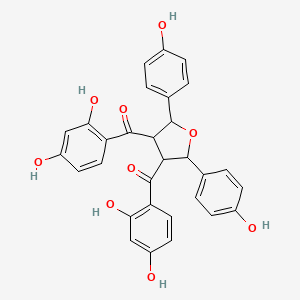
![1-[2-(2,4,4-Trimethylpentan-2-yl)phenoxy]propan-1-ol](/img/structure/B14300471.png)
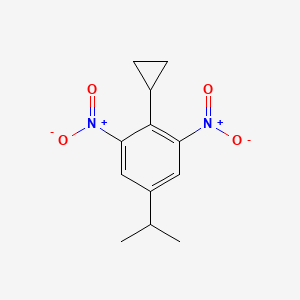

![O-Propyl S-[2-(propylsulfanyl)ethyl] methylphosphonothioate](/img/structure/B14300479.png)
![4-Bromo-6-({[2-(pyridin-2-yl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14300481.png)

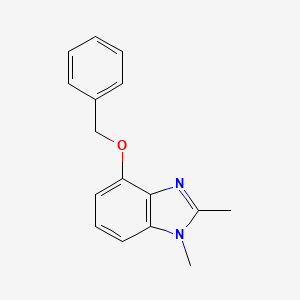
![9-{5-[1-(Ethylsulfanyl)pentyl]-3,4-dimethylfuran-2-YL}nonanoic acid](/img/structure/B14300497.png)
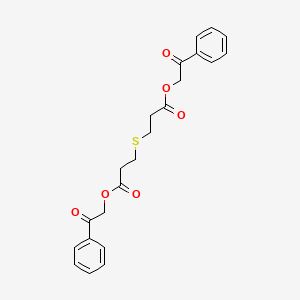
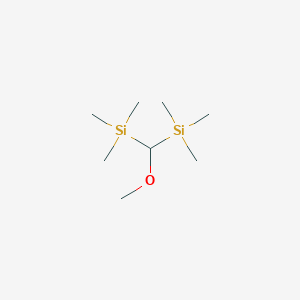
![2-Methyl-2-[(phenylsulfanyl)methyl]oxepane](/img/structure/B14300518.png)
